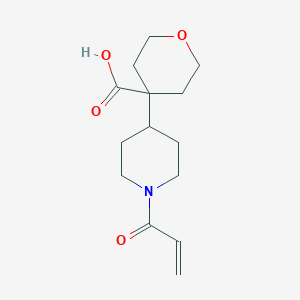
4-(1-Prop-2-enoylpiperidin-4-yl)oxane-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-(1-Prop-2-enoylpiperidin-4-yl)oxane-4-carboxylic acid” is a chemical with the CAS Number: 2567497-38-3 . Its IUPAC name is 4-(1-acryloylpiperidin-4-yl)tetrahydro-2H-pyran-4-carboxylic acid . The molecular weight of this compound is 267.33 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H21NO4/c1-2-12(16)15-7-3-11(4-8-15)14(13(17)18)5-9-19-10-6-14/h2,11H,1,3-10H2,(H,17,18) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.Physical And Chemical Properties Analysis
This compound has a molecular weight of 267.33 . Other physical and chemical properties such as boiling point, melting point, and density were not found in the search results.Wissenschaftliche Forschungsanwendungen
Ligand Components and Tethering in Metal Complexes
The synthesis and application of certain ligands, like the 4-carboxy-1,8-naphthyrid-2-yl moiety, highlight its utility in promoting lower energy electronic absorption in metal complexes and providing a functional tether for anchoring ligands to semiconductor surfaces. This indicates the potential of structurally similar compounds in the field of material sciences, particularly in the development of electronic and photonic devices (Zong, Zhou, & Thummel, 2008).
Supramolecular Structures and Noncovalent Interactions
Research on the E and Z isomers of 3-(benzoxazol-2-yl)prop-2-enoic acid demonstrates the intricate supramolecular structures formed through hydrogen bonding and π-π stacking interactions. These findings could provide a framework for understanding how similar compounds might be used to engineer complex molecular architectures, potentially useful in nanotechnology and materials science (Trujillo-Ferrara et al., 2004).
Organic Acid Applications in Industries
The significance of carboxylic acids in various industries, such as pharmaceutical, agricultural, polymer, and chemical sectors, cannot be overstated. Their separation and extraction from complex mixtures are critical processes, and understanding the behavior of structurally related compounds can offer insights into more efficient recovery and purification methods (Kumar, Datta, & Babu, 2010).
Hydrocarboxylation Catalysis
The copper(ii) metal-organic framework (MOF) based study on the hydrocarboxylation of cyclohexane to cyclohexanecarboxylic acid in water/ionic liquid medium sheds light on catalytic efficiencies and the potential of similar compounds in catalysis and organic synthesis. This could point to applications in green chemistry and sustainable industrial processes (Paul et al., 2016).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-(1-prop-2-enoylpiperidin-4-yl)oxane-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4/c1-2-12(16)15-7-3-11(4-8-15)14(13(17)18)5-9-19-10-6-14/h2,11H,1,3-10H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTXGRXFJKXKOMY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)C2(CCOCC2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[5-(3,5-Dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B2410074.png)

![2-{[(Tert-butoxy)carbonyl]amino}-5-methylhexanoic acid](/img/structure/B2410077.png)

![3-[4-(Difluoromethyl)phenyl]-2-methylpropan-1-amine](/img/structure/B2410079.png)
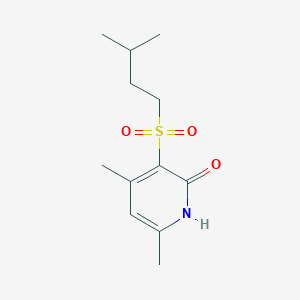
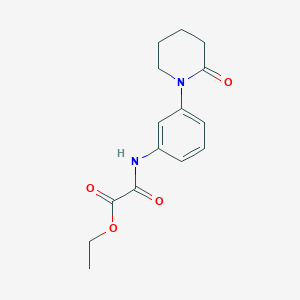
![N-([2,2'-bifuran]-5-ylmethyl)-3-bromobenzamide](/img/structure/B2410086.png)
![[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(5-cyclopropyl-1,2-oxazol-3-yl)methanone](/img/structure/B2410087.png)
![2,4-difluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2410090.png)

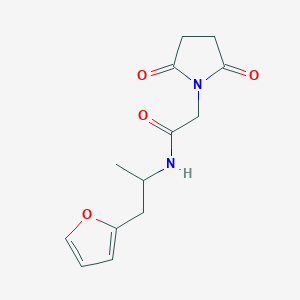
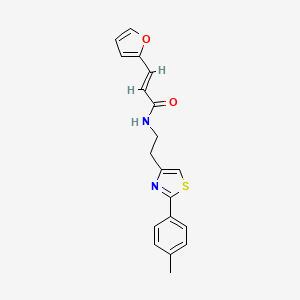
![Ethyl 5-[(4-ethylphenyl)sulfonyl-phenoxycarbonylamino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2410095.png)